4-Amino-3-methylbenzamide
Overview
Description
4-Amino-3-methylbenzamide is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical properties. This analysis will explore these aspects in detail.
Synthesis Analysis
The synthesis of compounds related to 4-Amino-3-methylbenzamide involves reactions like Fischer esterification. Kam, Levonis, and Schweiker (2020) describe the synthesis of 4-amino-3-nitrobenzoic acid methyl ester as a simple one-pot reaction, highlighting the methods applicable to similar compounds (Kam, Levonis, & Schweiker, 2020).
Molecular Structure Analysis
Studies on the molecular structure of compounds closely related to 4-Amino-3-methylbenzamide show significant insights. For instance, OriiSeiki et al. (1963) analyzed the crystal structure of m-methylbenzamide, providing details on bond lengths and molecular geometry which are relevant to the understanding of 4-Amino-3-methylbenzamide's structure (OriiSeiki et al., 1963).
Chemical Reactions and Properties
The chemical reactions and properties of compounds similar to 4-Amino-3-methylbenzamide can be complex. Yang, Chiou, and Liau (2002) discuss the photochemical behavior of a related compound, 4-aminostilbene, which could provide insights into the reactivity of 4-Amino-3-methylbenzamide (Yang, Chiou, & Liau, 2002).
Physical Properties Analysis
The physical properties of 4-Amino-3-methylbenzamide and similar compounds are crucial for understanding their behavior. Ouyang et al. (2019) determined the solubility of 4-aminobenzamide in various solvents, providing valuable data on the physical properties of such compounds (Ouyang et al., 2019).
Chemical Properties Analysis
Analyzing the chemical properties of 4-Amino-3-methylbenzamide involves understanding its reactivity and interactions. A study by Mohammed, Vishwakarma, and Bharate (2015) on the oxidative synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides showcases the type of reactions and chemical properties that might be relevant for 4-Amino-3-methylbenzamide (Mohammed, Vishwakarma, & Bharate, 2015).
Scientific Research Applications
Enhancing Sister Chromatid Exchange : 4-Amino-3-methylbenzamide (also referred to as 3-aminobenzamide in some studies) increases sister chromatid exchange frequency in cells due to cell membrane permeabilization and the loss of intracellular NAD+, leading to a greater inhibition of ADP-ribosylation. This suggests its potential use in studying cellular responses to DNA damage and repair mechanisms (Schwartz, 1986).
Anticonvulsant Activity : It shows promising anticonvulsant activity, with certain derivatives demonstrating higher activity compared to phenobarbital and phenytoin in mouse models. This suggests its potential application in developing new treatments for convulsions and epilepsy (Clark et al., 1984).
Impact on Cell Viability and Metabolism : While it inhibits poly(adenosine diphosphate-ribose) synthesis, 4-Amino-3-methylbenzamide also affects cell viability, glucose metabolism, and DNA synthesis. This indicates its complex impact on cellular functions and potential side effects (Milam & Cleaver, 1984).
Novel Psychoactive and Neurotropic Properties : Certain derivatives have shown promising psychoactive properties, indicating potential for therapeutic use in neurological and psychological disorders (Podolsky et al., 2017).
Gastroprokinetic Agents : The structure of 4-amino-3-methylbenzamide derivatives greatly influences gastric emptying activity, suggesting its application in developing drugs to treat gastrointestinal motility disorders (Morie et al., 1995).
Antibacterial Properties : Some derivatives have shown promising antibacterial properties, indicating potential for developing new antibacterial agents (Ravichandiran et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJSSIOATYIWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477871 | |
Record name | 4-amino-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methylbenzamide | |
CAS RN |
106037-36-9 | |
Record name | 4-amino-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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